molecular formula C7H14ClNO2 B591496 (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride CAS No. 1085842-51-8

(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride

Cat. No.: B591496
CAS No.: 1085842-51-8
M. Wt: 179.644
InChI Key: CKMCJNXERREXFB-GEMLJDPKSA-N
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Description

(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of an amino group and a methyl ester group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride typically involves the following steps:

    Cyclopentanecarboxylic Acid Derivative Formation: The starting material, cyclopentanecarboxylic acid, undergoes esterification to form the methyl ester derivative.

    Amination: The methyl ester is then subjected to amination, where an amino group is introduced at the 3-position of the cyclopentane ring.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:

    Large-scale Esterification: Using catalysts to speed up the esterification process.

    Efficient Amination:

    Purification: Utilizing crystallization and filtration techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride: A stereoisomer with different spatial arrangement of atoms.

    Cyclopentanecarboxylic Acid Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its isomers and other derivatives. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

methyl (1S,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMCJNXERREXFB-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222530-45-2
Record name Cyclopentanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1), (1R,3R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222530-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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